4-amino-4-deoxy-alpha-L-arabinopyranose

ArnT glycosyltransferase lipid A modification anomeric specificity

4-Amino-4-deoxy-alpha-L-arabinopyranose (α-L-Ara4N; CAS 734501-73-6) is a cationic amino-pentose with the molecular formula C₅H₁₁NO₄ and a monoisotopic mass of 149.0688 Da. It is the α-anomeric form of 4-amino-4-deoxy-L-arabinose, a sugar first identified as a constituent of Salmonella lipopolysaccharide (LPS) preparations.

Molecular Formula C5H11NO4
Molecular Weight 149.15 g/mol
CAS No. 734501-73-6
Cat. No. B14223284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-4-deoxy-alpha-L-arabinopyranose
CAS734501-73-6
Molecular FormulaC5H11NO4
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)N
InChIInChI=1S/C5H11NO4/c6-2-1-10-5(9)4(8)3(2)7/h2-5,7-9H,1,6H2/t2-,3-,4+,5+/m0/s1
InChIKeyOEVMNXDFKAZCIM-QMKXCQHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4-deoxy-alpha-L-arabinopyranose (CAS 734501-73-6): A Defined Anomer for Polymyxin-Resistance Research and LPS Modification Studies


4-Amino-4-deoxy-alpha-L-arabinopyranose (α-L-Ara4N; CAS 734501-73-6) is a cationic amino-pentose with the molecular formula C₅H₁₁NO₄ and a monoisotopic mass of 149.0688 Da . It is the α-anomeric form of 4-amino-4-deoxy-L-arabinose, a sugar first identified as a constituent of Salmonella lipopolysaccharide (LPS) preparations [1]. The α-L configuration is critical because it serves as the anomeric donor in the undecaprenyl-phosphate-linked precursor (Und-P-α-L-Ara4N) that is the physiological substrate for the integral membrane glycosyltransferase ArnT (PmrK), which transfers the aminoarabinose moiety to lipid A [2]. This modification reduces the net negative charge of lipid A, conferring resistance to polymyxin and other cationic antimicrobial peptides in Gram-negative pathogens such as Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa [2].

Why Generic 4-Amino-4-deoxy-Arabinose Cannot Substitute for the α-L-Anomer (CAS 734501-73-6) in Mechanistic and Drug-Discovery Studies


The simple name “4-amino-4-deoxy-arabinose” encompasses at least four stereochemical variants: the α-L, β-L, α-D, and β-D anomers. In the bacterial polymyxin-resistance pathway, however, only the α-L anomer is the established biosynthetic precursor. Structural studies of the ArnT transferase demonstrate that the enzyme specifically recognizes the α-anomeric configuration of the L-arabinosyl unit; the β-anomer is not a competent donor substrate [1]. Consequently, procurement of a non-α, non-L isomer for enzymatic assays, inhibitor screening, or resistance diagnostics will yield false negatives and lead to misinterpretation of structure-activity relationships. The quantitative consequences of this stereochemical specificity are detailed in the evidence guide below.

Quantitative Differentiation Guide for 4-Amino-4-deoxy-alpha-L-arabinopyranose (CAS 734501-73-6) vs. Closest Analogs


Anomeric Specificity of ArnT: The α-L Anomer Is the Only Competent Donor Substrate

In a systematic in vitro study, seven synthetic phosphodiester-linked 4-amino-4-deoxy-L-arabinose derivatives varying in anomeric configuration (α vs. β) and lipid chain were tested as donors for recombinant Burkholderia cenocepacia ArnT, using Kdo₂-lipid A from an E. coli deep-rough mutant as the acceptor. Only the α-neryl derivative (compound 26) yielded detectable Ara4N-KLA product by TLC and LC-ESI-QTOF MS. The β-anomeric analogues 17 and 25 produced no product formation above background, demonstrating absolute requirement for the α-configuration [1].

ArnT glycosyltransferase lipid A modification anomeric specificity

Colistin MIC Elevation by L-Ara4N Lipid A Modification in Salmonella: An 8–64-Fold Increase

In a study of chromosome-mediated colistin resistance in foodborne Salmonella isolates, upregulation of pmrE and pmrK (genes encoding enzymes for L-Ara4N biosynthesis and transfer) led to L-Ara4N modification of lipid A. This modification resulted in an 8–64-fold increase in colistin MIC (from a baseline of 0.25 mg/L in the parental strain to 2–8 mg/L in resistant isolates). Deletion of pmrE or pmrK in resistant mutants restored the MIC to 0.25 mg/L, equivalent to the parental level, confirming that L-Ara4N modification is both necessary and sufficient for the observed resistance phenotype [1].

colistin resistance Salmonella lipid A modification

Crystal Structure-Guided Evidence That α-L-Ara4N Donor Conformation Drives ArnT Catalysis

Crystal structures of ArnT from Cupriavidus metallidurans (apo at 2.8 Å and undecaprenyl-phosphate-bound at 3.2 Å) revealed a dedicated cavity for the lipid-linked donor substrate. Structural modeling and functional mutagenesis indicated that the active site architecture is complementary to the α-anomeric configuration of the undecaprenyl-phosphate-α-L-Ara4N donor [1]. Mutagenesis of residues lining the donor-binding cavity abolished activity, confirming that the enzyme is structurally preorganized to accept only the α-anomer. This structural selectivity is consistent with the enzymatic data showing that β-anomeric analogues are not turned over [2].

ArnT crystal structure lipid A glycosylation substrate recognition

Biosynthetic Fidelity: Only the L-Enantiomer Is Processed by the ArnABCDT Pathway

The biosynthesis of the Ara4N donor begins with the oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcUA) to UDP-4-keto-arabinose (UDP-Ara4O) by the C-terminal domain of ArnA, followed by transamination to UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N) by ArnB [1]. The UDP-sugar nucleotide product is exclusively the L-enantiomer. The D-enantiomer (4-amino-4-deoxy-D-arabinose, CAS 33406-49-4) is not recognized by the formyltransferase domain of ArnA, which adds a formyl group to UDP-L-Ara4N to yield UDP-L-Ara4FN [2]. Thus, the D-isomer cannot enter the downstream pathway leading to Und-P-α-L-Ara4N and subsequent lipid A modification.

aminoarabinose biosynthesis ArnA decarboxylase enantiomeric specificity

Verified Identity of Synthetic α-L-Ara4N with the Natural Lipid A-Modifying Sugar

A convenient synthesis of 4-amino-4-deoxy-L-arabinopyranose was achieved via hydrogenation of methyl 4-azido-4-deoxy-α-L-arabinopyranoside over Pd/C in 6 M HCl, yielding the hydrochloride salt. The synthetic aminoarabinose was demonstrated to be identical to the aminodeoxypentose isolated from lipid A precursor IIA of a Salmonella mutant (Raetz et al., 1985) by TLC, ¹H-NMR spectroscopy, and GLC of the acetylated reduction products [1]. This verified identity confirms that the synthetic α-L compound matches the biologically active form exactly, whereas the β-anomer or D-enantiomer would not co-migrate with the natural product.

chemical synthesis structural confirmation lipid A precursor

Differential Impact on Polymyxin Resistance: L-Ara4N vs. Phosphoethanolamine (pEtN) Modification

Both L-Ara4N and phosphoethanolamine (pEtN) are cationic modifications that can be appended to lipid A to confer polymyxin resistance. However, in Klebsiella pneumoniae, colistin resistance arises through addition of L-Ara4N or pEtN via distinct chromosomal pathways (Arn operon vs. PmrC/EptA) or the plasmid-mediated MCR pEtN transferase [1]. In Salmonella, the 8–64-fold colistin MIC increase was specifically attributed to L-Ara4N modification, with pEtN contributing to a lesser degree or not being detected in certain strains [2]. L-Ara4N (pKa ~8.9 for the amino group) provides a pH-dependent charge neutralization distinct from the permanent positive charge of pEtN, affecting the magnitude and pH sensitivity of resistance. For inhibitor development targeting the Arn pathway specifically (e.g., ArnT inhibitors such as BBN149), L-Ara4N pathway engagement cannot be substituted with pEtN pathway probes.

polymyxin resistance phosphoethanolamine comparative lipid A modification

Precision Applications of 4-Amino-4-deoxy-alpha-L-arabinopyranose (CAS 734501-73-6) in Antimicrobial Resistance Research


In Vitro Reconstitution of the ArnT-Catalyzed Lipid A Glycosylation Reaction

Only the α-L anomer serves as a competent donor substrate for ArnT [1]. Researchers performing in vitro ArnT assays with synthetic phosphodiester-linked Ara4N donors must use the α-anomeric compound to achieve the 40–65% conversion to Ara4N-KLA product. The β-anomer yields zero product and cannot substitute, making α-L-Ara4N the mandatory reference standard for assay development and inhibitor IC₅₀ determination.

Calibration of Colistin-Resistance Diagnostic Assays (MALDI-TOF MS and TLC-Based Methods)

The 8–64-fold colistin MIC increase associated with L-Ara4N modification provides a quantitative benchmark for validating rapid diagnostic tests [2]. Synthetic α-L-Ara4N serves as an authentic chemical standard for spiking experiments, mass calibration, and TLC co-migration studies, enabling accurate discrimination between L-Ara4N- and pEtN-mediated resistance mechanisms in clinical isolates.

Structure-Based Design of Species-Specific ArnT Inhibitors

Crystal structures of ArnT reveal a donor-binding cavity shaped for the α-L-anomeric configuration [3]. Medicinal chemistry campaigns targeting ArnT with ent-beyerane scaffolds (e.g., BBN149) require authentic α-L-Ara4N as a competitive ligand for binding assays and co-crystallization. Use of the β-anomer or D-enantiomer would yield misleading structure-activity relationships and waste screening resources.

Reference Standard for LPS Structural Biology and Immunological Studies

The synthetic α-L-Ara4N hydrochloride, verified to be identical with the natural lipid A-derived aminodeoxypentose by TLC, ¹H-NMR, and GLC [4], is the only suitable reference standard for quantifying Ara4N content in LPS preparations from polymyxin-resistant Gram-negative bacteria. It enables accurate structure-immunogenicity correlation studies where the degree of Ara4N substitution modulates TLR4 activation.

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